2-(4-メチルフェニル)-1-インドリジンカルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

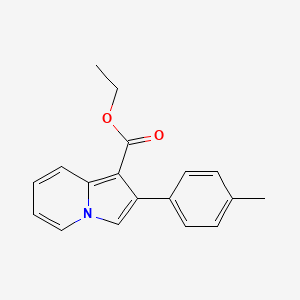

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound features an indolizine core substituted with an ethyl ester group and a 4-methylphenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

科学的研究の応用

検索を行いましたが、残念ながら、科学研究における2-(4-メチルフェニル)-1-インドリジンカルボン酸エチルの特定の用途に関する情報はオンラインでほとんど見当たりません。この化合物は広く研究されているわけではなく、その用途はアクセス可能な情報源では十分に文書化されていません。

しかし、インドール誘導体は一般的に、その薬理活性のために、多様な生物学的および臨床的用途を有しています 。学術データベースやジャーナルにアクセスできる場合は、さらに詳しい情報が見つかる可能性があります。または、研究機関で働いている場合は、同僚と話し合ったり、有機化学の専門家に相談したりすると、潜在的な用途に関する洞察を得られる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate typically involves the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-alkynylpyridine and an appropriate electrophile.

Substitution with 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a boronic acid derivative of 4-methylphenyl and a halogenated indolizine intermediate.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: Industrial production of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: Electrophilic

生物活性

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the synthesis, biological evaluations, and research findings related to this compound.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₇NO₂

- CAS Number : 449778-84-1

- Melting Point : 119-121 °C

The compound features an indolizine core with an ethyl ester and a 4-methylphenyl substituent, contributing to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate typically involves:

- Formation of the Indolizine Core : Through cyclization reactions involving precursors such as 2-alkynylpyridine.

- Substitution with 4-Methylphenyl Group : Utilizing Suzuki-Miyaura coupling reactions.

- Esterification : Converting the carboxylic acid group into an ethyl ester using ethanol under acidic conditions.

Anticancer Activity

Research indicates that indolizine derivatives, including Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate, exhibit significant anticancer properties. A study evaluated various indolizine compounds against cancer cell lines, revealing promising cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate | MCF-7 (Breast carcinoma) | Not specified in available data |

| Reference Compound (Doxorubicin) | MCF-7 | 25.71 |

Although specific IC50 values for Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate were not detailed in the literature, similar compounds have shown effective cytotoxicity against various cancer cell lines, suggesting potential efficacy in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate have also been investigated. The compound's activity against bacterial strains such as Staphylococcus aureus and Escherichia coli was assessed:

| Test Organism | Zone of Inhibition (mm) | Comparison |

|---|---|---|

| Staphylococcus aureus | Moderate activity observed | Compared to standard ciprofloxacin |

| Escherichia coli | Moderate activity observed | Compared to standard ciprofloxacin |

The results indicate that while the compound exhibits some antibacterial activity, it may not be as potent as established antibiotics .

Antifungal Activity

Additionally, the antifungal efficacy of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate was evaluated against Candida albicans. Most derivatives showed moderate antifungal activity when compared to standard treatments like Itraconazole .

Case Studies and Research Findings

Several studies have highlighted the importance of indolizines in medicinal chemistry:

- Study on Indolizines : A comprehensive review on the biological activities of indolizines indicated their potential in drug design due to their ability to interact with various biological targets .

- Synthesis and Evaluation : Research demonstrated that modifications on the indolizine scaffold significantly affect biological activity, emphasizing structure-activity relationships (SAR) .

特性

IUPAC Name |

ethyl 2-(4-methylphenyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-21-18(20)17-15(14-9-7-13(2)8-10-14)12-19-11-5-4-6-16(17)19/h4-12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLUGUDRRNOLMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239626 |

Source

|

| Record name | Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449778-84-1 |

Source

|

| Record name | Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449778-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。